molecular formula C25H26N2O2 B5588250 N-benzyl-2-(3-benzyl-2-phenyl-1,3-oxazolidin-4-yl)acetamide

N-benzyl-2-(3-benzyl-2-phenyl-1,3-oxazolidin-4-yl)acetamide

Cat. No. B5588250
M. Wt: 386.5 g/mol
InChI Key: WJRQQUNABMGCDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives involves strategic functionalization and cyclization reactions. For instance, Samimi et al. (2010) described an efficient method for preparing similar compounds utilizing optically pure precursors, highlighting the intricate balance of steric and electronic factors required in these syntheses (H. Samimi et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves dynamic NMR techniques to elucidate their conformational preferences and stereochemical configurations. The dynamic NMR properties can offer insights into the flexibility and potential intermolecular interactions of the compound .

Chemical Reactions and Properties

Chemical reactions involving oxazolidinone derivatives often explore their reactivity towards various nucleophiles and electrophiles, given their rich electronic and steric landscape. For example, derivatives have been shown to undergo selective reactions with aldehydes and ketones, leading to a broad array of products with potential biological activity (V. Horishny et al., 2021).

Scientific Research Applications

Synthesis and Anticancer Activity

N-benzyl-2-(3-benzyl-2-phenyl-1,3-oxazolidin-4-yl)acetamide derivatives have been explored for their potential anticancer activities. For instance, the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated significant cytotoxic effects against leukemia cell lines, underscoring the potential of similar compounds in cancer research (Horishny, Arshad, & Matiychuk, 2021).

Dynamic NMR Properties

The study of the synthesis and dynamic NMR properties of related compounds, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, highlights the complex behavior of these molecules in solution, providing insights into their conformational dynamics and potential interactions in biological systems (Samimi, Mamaghani, Tabatabeian, & Bijanzadeh, 2010).

Antimicrobial Activity

Novel derivatives of N-benzyl-2-(3-benzyl-2-phenyl-1,3-oxazolidin-4-yl)acetamide have been synthesized and tested for antimicrobial activity, revealing promising results against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anti-inflammatory Properties

Research into the synthesis and evaluation of related oxazolidinone compounds for their anti-inflammatory properties has demonstrated that these molecules can exhibit significant activity in this regard. This opens up possibilities for their use in treating inflammation-related conditions (Golota et al., 2015).

Enhanced Glycosylation Techniques

The development of techniques for the enhanced glycosylation of sugars using oxazolidinone-protected N-acetylglucosamines, which involve the molecule , has shown promising results. Such advancements could have significant implications for the synthesis of complex carbohydrates and glycoconjugates for research and therapeutic purposes (Crich & Vinod, 2005).

properties

IUPAC Name

N-benzyl-2-(3-benzyl-2-phenyl-1,3-oxazolidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(26-17-20-10-4-1-5-11-20)16-23-19-29-25(22-14-8-3-9-15-22)27(23)18-21-12-6-2-7-13-21/h1-15,23,25H,16-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRQQUNABMGCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(O1)C2=CC=CC=C2)CC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-benzyl-2-phenyl-1,3-oxazolidin-4-yl)acetamide

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